molecular formula C10H19O4S- B1263006 (3E)-dec-3-en-1-yl sulfate

(3E)-dec-3-en-1-yl sulfate

Cat. No. B1263006
M. Wt: 235.32 g/mol
InChI Key: WSBCIWCIAPMFLY-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-dec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3E)-dec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (3E)-dec-3-en-1-yl hydrogen sulfate.

Scientific Research Applications

  • Bioactive Properties in Sea Cucumbers:

    • The compound (3E)-dec-3-en-1-yl sulfate, isolated from the sea cucumber Apostichopus japonicus, has demonstrated antibacterial, antifungal, and cytotoxic activities in preliminary bioassays, indicating potential applications in pharmaceuticals and biotechnology (La et al., 2012).
  • Echinoderm Research:

    • Research on echinoderms like Temnopleurus hardwickii has led to the isolation of related sulfated alkenes, which could have implications for understanding marine biochemistry and the ecological roles of these compounds (Chen et al., 2006).
  • Sulfate Assimilation and Biological Processes:

    • Studies on the role of sulfates like (3E)-dec-3-en-1-yl sulfate in sulfur assimilation could have implications for understanding various biological processes, including redox states and metabolite incorporation (Hudson & York, 2012).
  • Industrial and Environmental Applications:

    • Sulfated derivatives, including (3E)-dec-3-en-1-yl sulfate, may have applications in industrial production due to their distinct chemical properties. Their role in processes like ore flotation, metal recovery, and environmental remediation is notable (Liu, 2013).
  • Bioremediation and Environmental Chemistry:

    • The effects of sulfates on microbial processes, such as anaerobic degradation of contaminants, highlight their potential use in bioremediation strategies and understanding environmental dynamics (Heimann et al., 2005).
  • Synthetic Chemistry and Material Science:

    • In the realm of synthetic chemistry, sulfated compounds like (3E)-dec-3-en-1-yl sulfate may play a role in the development of new materials and chemical synthesis methods, enhancing our understanding of molecular interactions and properties (Kazachenko et al., 2021).

properties

Product Name

(3E)-dec-3-en-1-yl sulfate

Molecular Formula

C10H19O4S-

Molecular Weight

235.32 g/mol

IUPAC Name

[(E)-dec-3-enyl] sulfate

InChI

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/p-1/b8-7+

InChI Key

WSBCIWCIAPMFLY-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/CCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCC=CCCOS(=O)(=O)[O-]

synonyms

(3E)-dec-3-en-1-yl sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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